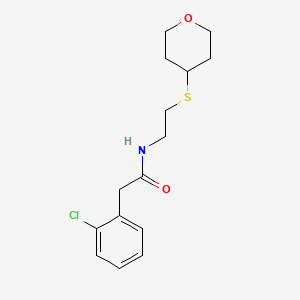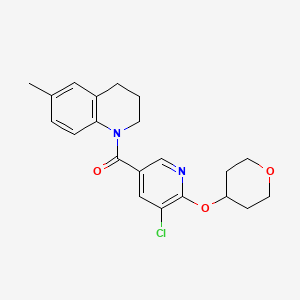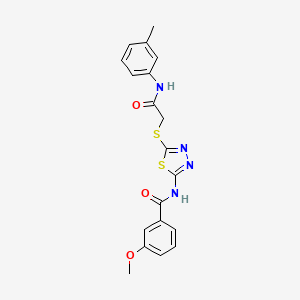
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, also known as GSK1016790A, is a selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmosensation, mechanosensation, and thermosensation. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and osteoarthritis.
Scientific Research Applications
Synthesis and Biological Properties
Research on compounds structurally related to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol" indicates their application in synthesizing new chemical entities with pronounced biological activities. For instance, Papoyan et al. (2011) synthesized new compounds exhibiting significant anticonvulsive and some peripheral n-cholinolytic activities, highlighting the therapeutic potential of such molecules in neurological disorders (Papoyan et al., 2011).
Material Science and Catalysis
Compounds with morpholine and carbazole structures have been investigated for their role in material science and as catalysts in chemical reactions. Aydemir et al. (2014) described the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showcasing their efficiency as catalysts in the transfer hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).
Antimicrobial and Antiurease Activities
Morpholine derivatives, including those related to the compound , have shown promising antimicrobial and antiurease activities. Bektaş et al. (2012) reported on the synthesis of morpholine derivatives containing an azole nucleus, which displayed significant activity against Mycobacterium smegmatis and potential in antifungal applications (Bektaş et al., 2012).
Photophysical Characterization
The structural and photophysical properties of morpholinochlorins, derived from compounds similar to "1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol," have been explored, suggesting their utility in the development of novel photophysical materials. McCarthy et al. (2003) conducted an in-depth analysis, indicating the potential of these compounds in various applications due to their unique UV-vis absorption properties (McCarthy et al., 2003).
properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(23)12-21-8-10-24-11-9-21/h3,5-6,14,23H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQZAFHKXJZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCOCC4)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)

![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989103.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)


![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2989118.png)